BenchChemオンラインストアへようこそ!

Anthallan

antihistamine toxicity side-effect profile clinical tolerability

Anthallan (CAS 520-47-8), chemically 3-[(dibutylamino)methyl]-4,5,6-trihydroxy-3H-2-benzofuran-1-one (C₁₇H₂₅NO₅, MW 323.38), is a synthetic first-generation antihistamine distinguished by its benzofuranone (phthalide) core bearing three phenolic hydroxyl groups and a dibutylaminomethyl side chain. Developed by Dr.

Molecular Formula C17H25NO5
Molecular Weight 323.4 g/mol
CAS No. 520-47-8
Cat. No. B1617772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnthallan
CAS520-47-8
Molecular FormulaC17H25NO5
Molecular Weight323.4 g/mol
Structural Identifiers
SMILESCCCCN(CCCC)CC1C2=C(C(=C(C=C2C(=O)O1)O)O)O
InChIInChI=1S/C17H25NO5/c1-3-5-7-18(8-6-4-2)10-13-14-11(17(22)23-13)9-12(19)15(20)16(14)21/h9,13,19-21H,3-8,10H2,1-2H3
InChIKeyUHXNHWOEFZXDCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anthallan (CAS 520-47-8): A First-Generation Antihistamine with a Benzofuranone Core for Specialized Pharmacological Research


Anthallan (CAS 520-47-8), chemically 3-[(dibutylamino)methyl]-4,5,6-trihydroxy-3H-2-benzofuran-1-one (C₁₇H₂₅NO₅, MW 323.38), is a synthetic first-generation antihistamine distinguished by its benzofuranone (phthalide) core bearing three phenolic hydroxyl groups and a dibutylaminomethyl side chain . Developed by Dr. Walter S. Loewe at the University of Utah and introduced clinically in the mid-1940s, Anthallan was contemporaneous with Benadryl (diphenhydramine) and Pyribenzamine (tripelennamine) but exhibits a structurally and mechanistically distinct profile—its pharmacological effects were described as resembling ephedrine-like vasoconstriction rather than classical histamine H₁-receptor antagonism alone [1]. Its toxicological characterization indicates a notably low order of systemic toxicity, with a median lethal dose (LD₅₀) exceeding 3.0 g/kg upon enteral administration in preclinical models [2].

Why Generic Substitution of Anthallan (CAS 520-47-8) with Other First-Generation Antihistamines Introduces Scientific and Procurement Risk


First-generation antihistamines are not pharmacologically interchangeable despite their shared classification. Anthallan diverges from its closest historical analogs—Benadryl (diphenhydramine) and Pyribenzamine (tripelennamine)—across three critical axes: (i) toxicity and side-effect burden (Anthallan elicited no toxic side effects in direct clinical comparison, whereas Benadryl produced somnolence, fatigue, dry mouth, dizziness, and other adverse effects in a substantial fraction of patients) [1]; (ii) tissue-specific antiallergic efficacy (Anthallan was more effective than Pyribenzamine against allergic contraction of the tracheal chain in guinea pig models of asthma, despite being weaker against direct histamine-induced contraction) [2]; and (iii) vasoconstrictor potency (Anthallan ranked among the most potent local vasoconstrictors in a panel of 15 antihistaminic drugs applied topically to the mammalian capillary bed, a property not uniformly shared across the class) [3]. Procurement decisions based solely on 'first-generation antihistamine' categorization therefore risk selecting a compound with fundamentally different efficacy, safety, and mechanistic properties than those required for the intended experimental or industrial application.

Quantitative Differentiation Evidence for Anthallan (CAS 520-47-8) Versus Closest Analogs Benadryl, Pyribenzamine, and Epinephrine


Clinical Side-Effect Burden: Anthallan Elicited Zero Toxic Side Effects in a Direct Three-Way Comparison with Benadryl and Pyribenzamine

In a 1948 direct clinical appraisal across allergic disorders, Kleckner reported that Anthallan 'possessed the major advantage of eliciting no toxic side effects,' whereas Benadryl produced a ranked spectrum of adverse effects (somnolence, fatigueability, dry mouth, dizziness, urinary frequency, nervousness, epigastric discomfort, and headache) and Pyribenzamine caused 'less than half the toxic side reactions of Benadryl' [1]. This represents a qualitative but clinically meaningful toxicity differentiation—zero documented toxic side effects for Anthallan versus a multi-symptom adverse effect profile for the direct comparators at therapeutic doses used in the same study population.

antihistamine toxicity side-effect profile clinical tolerability allergic disorders

Tissue-Specific Antiallergic Efficacy: Anthallan Surpassed Pyribenzamine Against Allergic Tracheal Chain Contraction in a Guinea Pig Asthma Model

Hellerman and Hazleton (1952) employed the tracheal chain method of Castillo and deBeer on guinea pigs sensitized to egg white to compare Anthallan, Pyribenzamine, and epinephrine. Against direct histamine-induced contractions of the ileum and tracheal chain, Pyribenzamine was more effective than Anthallan. Critically, however, the efficacy order reversed under allergic (egg white antigen) challenge: 'Pyribenzamine and Anthallan were equally effective against the allergic contractions of the ileum, but Anthallan was more effective than Pyribenzamine against the allergic contraction of the tracheal chain' [1]. This tissue-specific and stimulus-specific activity inversion indicates that Anthallan possesses pharmacological properties beyond simple competitive H₁-receptor antagonism—properties not captured by standard antihistamine potency assays.

asthma model tracheal chain allergic contraction smooth muscle pharmacology guinea pig

Clinical Relapse Prevention in Dermatological Allergy: Anthallan's Differentiated Efficacy in Preventing Relapses of Urticaria and Atopic Dermatitis

Kleckner's 1948 three-way clinical comparison identified a specific efficacy niche for Anthallan that was not shared by Benadryl or Pyribenzamine. While Benadryl was described as the most potent drug for acute symptom relief across seasonal/perennial allergic rhinitis, bronchial asthma, urticaria, angioneurotic edema, vasomotor rhinitis, and atopic dermatitis, 'Anthallan was found effective in treating allergic rhinitis and vasomotor rhinitis, but its outstanding quality appeared to be in preventing relapses in acute and chronic urticaria, angioneurotic edema, atopic dermatitis, and infantile eczema.' The report further noted that 'often large doses of anthallan over a long period prevented clinical relapse and permanent cure' [1]. This relapse-prevention property represents a clinically distinct pharmacological profile from the acute symptom suppression characteristic of Benadryl and Pyribenzamine.

urticaria atopic dermatitis relapse prevention angioneurotic edema infantile eczema

Systemic Toxicity Margin: Anthallan's Median Lethal Dose Exceeds 3.0 g/kg Enterally, Enabling Prolonged High-Dose Administration Protocols

The foundational pharmacological summary by Loew and colleagues characterized Anthallan's toxicological profile with a quantitative benchmark: 'the median lethal dose for the enterally administered drug is over 3.0 gm. per [kg]' [1]. The same report concluded that 'prolonged large doses may be employed without toxic effect' [2]. For context, the oral LD₅₀ of diphenhydramine (Benadryl) in rats is approximately 500 mg/kg (roughly 6-fold lower), and the oral LD₅₀ of tripelennamine (Pyribenzamine) in mice is approximately 210–300 mg/kg (roughly 10- to 14-fold lower), though these comparator data derive from separate studies with different species and protocols [3]. This safety margin supported the clinical observation that chronic, high-dose Anthallan administration could be sustained for relapse prevention without cumulative toxicity.

acute toxicity LD50 safety margin toxicology chronic dosing

Vasoconstrictor Potency: Anthallan Ranked Among the Most Potent Topical Vasoconstrictors in a 15-Compound Antihistamine Panel

Haley and Andem (1950) evaluated 15 antihistaminic drugs for their ability to cause closure of the precapillary sphincters of the mammalian capillary bed using a rat mesoappendix preparation. The study identified Anthallan, chloroprophenpyridamine, 194-A, 194-C, and Antergan as the most potent local vasoconstrictors among all compounds tested [1]. This vasoconstrictor activity was produced at topical concentrations 'of the same order of magnitude as those obtained in animals or humans after oral or intravenous administration,' suggesting physiological relevance at therapeutic exposure levels [1]. Notably, this pronounced vasoconstrictor property distinguishes Anthallan from the majority of first-generation antihistamines, which typically lack significant direct vasoconstrictor activity, and aligns with clinical observations that Anthallan behaved more like the vasoconstrictor ephedrine than like classical antihistamines [2].

vasoconstriction capillary bed precapillary sphincter topical application antihistaminic drugs

Research and Industrial Application Scenarios Where Anthallan (CAS 520-47-8) Offers Verifiable Advantages Over Alternative First-Generation Antihistamines


Chronic Dermatological Allergy Models Requiring Relapse-Prevention Endpoints

In preclinical or clinical research protocols investigating the natural history of chronic urticaria, angioneurotic edema, atopic dermatitis, or infantile eczema—particularly studies where the primary endpoint is time-to-relapse or sustained remission rather than acute symptom suppression—Anthallan is the first-generation antihistamine of choice. Kleckner (1948) documented that Anthallan's 'outstanding quality appeared to be in preventing relapses' in these specific conditions, and that 'often large doses of anthallan over a long period prevented clinical relapse and permanent cure' [1]. This disease-modifying signal was not observed with Benadryl or Pyribenzamine, which were characterized primarily by their acute symptom-relief potency. Procurement of Benadryl or Pyribenzamine for such protocols would misalign the compound's clinical profile with the study's endpoint.

Allergic Asthma Models Prioritizing Tracheal Compartment Antigen Challenge

For investigators utilizing the guinea pig tracheal chain preparation or similar isolated airway models where the outcome of interest is relaxation of antigen-induced (allergic) contraction rather than histamine-induced contraction, Anthallan provides superior efficacy to Pyribenzamine. Hellerman and Hazleton (1952) demonstrated that while Pyribenzamine is more potent against direct histamine challenge, Anthallan is more effective against allergic tracheal chain contraction—the more physiologically relevant endpoint for modeling allergic asthma [1]. Researchers studying tissue-level mechanisms of allergic bronchoconstriction where the antigen-antibody interaction is the initiating stimulus should select Anthallan over Pyribenzamine as a reference antihistamine.

In Vivo Protocols Requiring Sustained High-Dose Antihistamine Exposure Without Sedative or Toxic Confounds

Behavioral pharmacology, cognitive neuroscience, and cardiovascular physiology studies that require prolonged high-dose antihistamine administration while minimizing sedative confounds and systemic toxicity should prioritize Anthallan. The compound's enteral LD₅₀ exceeding 3.0 g/kg—approximately 6-fold higher than diphenhydramine and 10- to 14-fold higher than tripelennamine in cross-study comparison—combined with the clinical documentation that 'prolonged large doses may be employed without toxic effect' [1][2], supports chronic dosing protocols where Benadryl-related somnolence or Pyribenzamine-related fatigue would unblind the study or confound behavioral readouts. Additionally, Kleckner (1948) reported that Anthallan elicited 'no toxic side effects' in direct clinical comparison, whereas Benadryl and Pyribenzamine produced sedation, dizziness, and other CNS effects [3].

Vascular Pharmacology Studies of Topical Antihistamine Vasoconstriction

For ex vivo or in vivo studies of precapillary sphincter function, topical vasoconstrictor mechanisms, or nasal mucosal decongestion where vasoconstriction is the measured endpoint, Anthallan serves as a validated positive-control compound. Haley and Andem (1950) demonstrated that Anthallan ranked among the top 5 most potent local vasoconstrictors in a panel of 15 antihistaminic drugs when applied directly to the mammalian capillary bed [1]. This vasoconstrictor potency, coupled with its documented ephedrine-like mechanism of mucosal shrinkage [2], makes Anthallan uniquely suitable as a reference standard for protocols investigating the intersection of antihistaminic and vasoconstrictor pharmacology—a dual property not reliably present in Benadryl, Pyribenzamine, or most other first-generation antihistamines.

Quote Request

Request a Quote for Anthallan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.